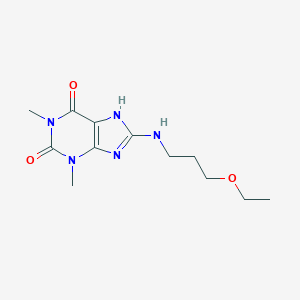![molecular formula C19H32N6O3 B215828 2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)
2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, MRS2500, and is a potent and selective antagonist of the P2Y1 receptor.
Mecanismo De Acción
MRS2500 acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. By blocking the activation of this receptor, MRS2500 inhibits downstream signaling pathways that are involved in platelet aggregation, thrombus formation, and other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MRS2500 are primarily related to its ability to inhibit P2Y1 receptor signaling. This compound has been shown to inhibit platelet aggregation, reduce thrombus formation, and decrease bone resorption. Additionally, MRS2500 has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MRS2500 in lab experiments is its high selectivity for the P2Y1 receptor, which allows for more specific investigations of the role of this receptor in various physiological processes. However, one limitation of using MRS2500 is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
Future research on MRS2500 could focus on investigating its potential therapeutic applications in the treatment of thrombotic disorders, bone disorders, and neurodegenerative diseases. Additionally, further studies could explore the potential of MRS2500 as a tool for investigating the role of P2Y1 receptor signaling in various physiological processes.
Métodos De Síntesis
The synthesis of MRS2500 involves several steps, including the condensation of 2,6-dioxopurine with 3-methylbutylamine, followed by the acylation of the resulting product with N-(3-methylbutyl)acetamide. The final product is obtained through purification and isolation using various chromatographic techniques.
Aplicaciones Científicas De Investigación
MRS2500 has been used in various scientific research studies to investigate the role of P2Y1 receptor signaling in various physiological processes. This compound has been shown to inhibit platelet aggregation and thrombus formation, making it a potential therapeutic target for the treatment of thrombotic disorders. Additionally, MRS2500 has been used to study the role of P2Y1 receptor signaling in bone remodeling, inflammation, and neuroprotection.
Propiedades
Fórmula molecular |
C19H32N6O3 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
2-[1,3-dimethyl-8-(3-methylbutylamino)-2,6-dioxopurin-7-yl]-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C19H32N6O3/c1-12(2)7-9-20-14(26)11-25-15-16(22-18(25)21-10-8-13(3)4)23(5)19(28)24(6)17(15)27/h12-13H,7-11H2,1-6H3,(H,20,26)(H,21,22) |
Clave InChI |
GRTFGBXAUCZYHY-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC1=NC2=C(N1CC(=O)NCCC(C)C)C(=O)N(C(=O)N2C)C |
SMILES canónico |
CC(C)CCNC1=NC2=C(N1CC(=O)NCCC(C)C)C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215746.png)






![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)

![4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B215766.png)
![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)
![1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)
